molecular formula C15H8Br2O B8106867 3,7-Dibromo-dibenzo[a,d]cyclohepten-5-one

3,7-Dibromo-dibenzo[a,d]cyclohepten-5-one

Cat. No.: B8106867
M. Wt: 364.03 g/mol
InChI Key: FHFJGNMPGCZWCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-Dibromo-dibenzo[a,d]cyclohepten-5-one is a chemical compound with the molecular formula C15H8Br2O and a molecular weight of 364.03 g/mol . This compound is characterized by its unique structure, which includes two bromine atoms attached to a dibenzo[a,d]cyclohepten-5-one core. It is primarily used in various chemical and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dibromo-dibenzo[a,d]cyclohepten-5-one typically involves the bromination of dibenzo[a,d]cyclohepten-5-one. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 7 positions .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. The reaction is conducted in a solvent such as dichloromethane or chloroform, with careful monitoring of temperature and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3,7-Dibromo-dibenzo[a,d]cyclohepten-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted dibenzo[a,d]cyclohepten-5-one derivatives .

Scientific Research Applications

3,7-Dibromo-dibenzo[a,d]cyclohepten-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,7-Dibromo-dibenzo[a,d]cyclohepten-5-one involves its interaction with various molecular targets. The bromine atoms play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

  • 3,7-Dibromo-10,11-dihydro-dibenzo[a,d]cyclohepten-5-one
  • 3,7-Dibromo-dibenzosuberenone
  • 3,7-dibromo-5H-dibenzoa,dannulen-5-one

Comparison: Compared to these similar compounds, 3,7-Dibromo-dibenzo[a,d]cyclohepten-5-one is unique due to its specific bromination pattern and the stability of its dibenzo[a,d]cyclohepten-5-one core. This stability makes it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

5,14-dibromotricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Br2O/c16-11-5-3-9-1-2-10-4-6-12(17)8-14(10)15(18)13(9)7-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFJGNMPGCZWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)Br)C(=O)C3=C1C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.